molecular formula C11H7ClN4 B3212354 4-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine CAS No. 1100365-43-2

4-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3212354
CAS No.: 1100365-43-2
M. Wt: 230.65 g/mol
InChI Key: WMXHRKVGBVZIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Pyrazolo[3,4-d]pyrimidine Core in Drug Discovery

The pyrazolo[3,4-d]pyrimidine scaffold achieves optimal three-dimensional geometry for kinase ATP-binding site interactions, with bond angles and distances matching the adenine-binding pocket of tyrosine kinases like EGFR and c-Src. X-ray crystallography studies demonstrate that the planar fused-ring system enables π-π stacking with phenylalanine residues (e.g., F731 in EGFR), while the chloro substituent at position 4 forms halogen bonds with backbone carbonyl oxygen atoms. This dual interaction mechanism explains the nanomolar inhibition constants (K~i~) observed against oncogenic kinases, often surpassing early-generation inhibitors like erlotinib in structural analogs.

Modification of the N-2 position with aryl groups such as phenyl enhances cellular permeability by increasing logP values from 1.2 (unsubstituted core) to 2.8–3.5, as demonstrated in comparative ADME studies of analogs. The chlorine atom at position 4 serves dual roles: it acts as a leaving group for prodrug conjugation (e.g., phosphate or amino acid esters) and modulates electron density across the ring system to stabilize transition states during kinase inhibition.

Table 1: Key Structural Features and Their Functional Roles in this compound

Structural Feature Role in Drug Design Impact on Bioactivity
Pyrazolo[3,4-d]pyrimidine core Mimics adenine in ATP-binding pockets IC~50~ = 3.4–24 µM against EGFR/VEGFR2
Chlorine at position 4 Halogen bonding with kinase backbone 10-fold selectivity for EGFR^T790M^
Phenyl at position 2 Enhances lipophilicity (clogP = 3.1) 85% oral bioavailability in murine models
N-1 substitution Modulates solubility via prodrug formation Aqueous solubility increased to >50 mg/mL

Historical Context of Phenyl-Substituted Heterocyclic Compounds in Oncology Research

Phenyl-substituted nitrogen heterocycles gained prominence in the 1990s with imatinib’s success, which demonstrated the therapeutic value of combining a pyrimidine core with aryl substituents for Bcr-Abl inhibition. Early structure-activity relationship (SAR) studies revealed that para-substituted phenyl groups at position 2 of pyrazolo[3,4-d]pyrimidines improved tumor penetration by 40–60% compared to meta-substituted analogs, as quantified in glioblastoma xenograft models. This finding catalyzed the development of second-generation derivatives like this compound, which showed 90% plasma stability over 24 hours in preclinical pharmacokinetic assays.

The evolution from simple pyrimidine antifolates to targeted kinase inhibitors reflects three key design phases:

  • 1980s–1990s : Exploration of unsubstituted pyrazolo[3,4-d]pyrimidines as purine analogs, with moderate IC~50~ values (>10 µM) against Src family kinases.
  • 2000s–2010s : Systematic substitution at positions 2 and 4, identifying phenyl/chloro combinations that increased target residence time by 3-fold.
  • 2020s : Prodrug derivatives (e.g., phosphate esters of 4-chloro-2-phenyl analogs) achieving aqueous solubility >50 mg/mL for intravenous administration.

Recent advances leverage computational docking to optimize the dihedral angle between the phenyl group and pyrazolo[3,4-d]pyrimidine plane, achieving optimal values of 45–60° for simultaneous hydrophobic and hydrogen-bonding interactions. This geometric refinement has produced clinical candidates with dual EGFR/VEGFR2 inhibition profiles, addressing resistance mechanisms in glioblastoma and non-small cell lung cancer.

Properties

IUPAC Name

4-chloro-2-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-10-9-6-16(8-4-2-1-3-5-8)15-11(9)14-7-13-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXHRKVGBVZIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C(=N2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856535
Record name 4-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100365-43-2
Record name 4-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate, which is then cyclized with formamide to yield the desired pyrazolopyrimidine structure . The reaction conditions often include refluxing in ethanol for several hours, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Scientific Research Applications

Anticancer Activity

The primary application of 4-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine lies in its potential as an anticancer agent. This compound is part of a larger class of pyrazolo[3,4-d]pyrimidines that have shown promising results against various cancer cell lines.

Case Studies

Several studies highlight the efficacy of this compound derivatives:

  • A study demonstrated that a specific derivative led to over 50% reduction in tumor volume in neuroblastoma xenograft models, showcasing its potential for clinical applications in oncology .
  • Another investigation focused on the synthesis of new derivatives that exhibited significant anti-proliferative effects against A549 and HCT-116 cancer cells, with one compound achieving IC50 values of 8.21 µM and 19.56 µM respectively .

Pharmacokinetic Enhancements

Despite the promising anticancer activity, pyrazolo[3,4-d]pyrimidines often face challenges related to solubility and bioavailability. Recent advancements have focused on improving these properties:

  • Nanoparticle Formulations : The encapsulation of these compounds in albumin nanoparticles and liposomes has been explored to enhance their solubility and pharmacokinetic profiles. These formulations showed improved cytotoxicity against various cancer cell lines, including neuroblastoma and glioblastoma models .

Broader Medicinal Applications

Beyond oncology, the pyrazolo[3,4-d]pyrimidine scaffold has potential applications in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial and fungal pathogens, indicating their utility in treating infectious diseases .
  • Anti-inflammatory Properties : The compound's ability to inhibit specific kinases also positions it as a candidate for anti-inflammatory therapies, potentially benefiting conditions such as rheumatoid arthritis or inflammatory bowel disease .

Data Summary Table

Application AreaActivity TypeKey Findings
AnticancerEGFR InhibitionIC50 = 0.016 µM (wild-type), 0.236 µM (mutant)
CDK InhibitionPotent inhibition observed across multiple lines
PharmacokineticsNanoparticle FormulationEnhanced solubility and cytotoxicity
AntimicrobialBacterial & Fungal InhibitionEffective against various pathogens
Anti-inflammatoryKinase InhibitionPotential use in inflammatory conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine are highly dependent on substituent patterns. Below is a systematic comparison with structurally related analogs:

Structural Analogues and Reactivity

Compound Name Substituents Key Features
This compound Cl (C4), Ph (C2) High reactivity at C4 for nucleophilic substitution; phenyl enhances lipophilicity .
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3) NHNH₂ (C4), CH₃ (C6), Ph (N1) Hydrazine substitution enables Schiff base formation; methyl improves metabolic stability .
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5a) Benzylidenehydrazine (C4), CH₃ (C6), Ph (N1) Extended conjugation enhances π-π stacking with biological targets; moderate anti-inflammatory activity .
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (C4), CH₂Cl (C6), CH₃ (N1) Dual chloro-substituents increase electrophilicity; potential for cross-coupling reactions .
4-((2-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazineylidene)methyl)phenol (5b) Phenolic hydrazone (C4), CH₃ (C6), Ph (N1) Hydroxyl group improves solubility; hydrogen bonding enhances target affinity .
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (6) Cl (C4), F (Ph), CH₃ (C3) Fluorine enhances bioavailability via reduced oxidative metabolism; methyl stabilizes the core .

Pharmacological Activity

  • Anti-inflammatory Activity: Compound 5a (Schiff base derivative) showed moderate COX-2 inhibition (IC₅₀ = 1.2 µM) but lower potency than celecoxib (IC₅₀ = 0.05 µM) . Thiazolidinone-bearing analogs (e.g., 6-{2-(5-(3,4-...)) demonstrated superior selectivity for COX-2 over COX-1, reducing formalin-induced edema by 65% at 50 mg/kg .
  • Anticancer Activity: Hydrazinyl derivatives (e.g., 3) exhibited cytotoxicity against breast cancer (MCF7) with IC₅₀ values ranging from 8–12 µM, attributed to EGFR/ErbB2 kinase inhibition . Fluorophenyl-substituted analogs (e.g., 6) showed enhanced DNA intercalation and topoisomerase II inhibition compared to non-halogenated derivatives .
  • Antimicrobial Activity :

    • Imidazole- and piperidine-substituted analogs (e.g., Figure 15F, D ) displayed broad-spectrum antibacterial activity (MIC = 4–16 µg/mL) against S. aureus and E. coli .

Physicochemical Properties

Property 4-Chloro-2-phenyl Derivative 4-Hydrazinyl Derivative (3) 4-Fluorophenyl Derivative (6)
LogP 3.2 2.8 3.5
Solubility (µg/mL) 12 45 8
Melting Point (°C) 236–238 160–162 162–164
  • The 4-chloro-2-phenyl derivative’s higher lipophilicity (LogP = 3.2) correlates with improved membrane permeability but reduced aqueous solubility .
  • Hydrazinyl and phenolic derivatives (e.g., 5b) exhibit better solubility due to polar functional groups, favoring oral bioavailability .

Biological Activity

Overview

4-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolopyrimidine family, which has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, as well as having antiparasitic, antifungal, and antimicrobial properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. Notably, it targets cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs), which are critical in regulating cell proliferation and survival. The compound has shown the ability to inhibit cell growth and induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer therapeutic agent .

Biological Activity Summary

The following table summarizes the biological activities of this compound:

Activity Description Reference
AnticancerInhibits cell proliferation and induces apoptosis in cancer cells.
AntiparasiticDemonstrated efficacy against various parasitic infections.
AntifungalExhibits antifungal properties against specific fungal strains.
AntimicrobialActive against a range of bacterial pathogens.
Enzyme InhibitionInhibits CDKs and EGFRs, affecting tumorigenicity and cell viability.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study reported that this compound derivatives showed significant anticancer effects in vitro across multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of 1.74 µM against MCF-7 cells, indicating potent inhibitory activity compared to other derivatives tested .
  • Target Selectivity : Research indicated that certain derivatives of this compound act as dual inhibitors of EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM. For instance, one derivative showed remarkable potency in inhibiting tumor growth in MCF-7 models while also inducing apoptosis and suppressing cell migration .
  • Mechanism Exploration : Molecular docking studies have elucidated the binding interactions of this compound with its target proteins. These studies reveal that the compound engages in hydrogen bonding with critical amino acids in the active sites of CDKs and EGFRs, which is essential for its inhibitory action .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound Activity IC50 Values
This compoundAnticancer (MCF-7)1.74 µM
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineAntiproliferativeVaries by derivative
Phenylpyrazolo[3,4-d]pyrimidineDual EGFR/VGFR2 inhibitor0.3 - 24 µM

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 4-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine and its derivatives?

  • Methodology : The compound and its analogs are typically synthesized via multi-step reactions. A common approach involves:

  • Nucleophilic substitution : Reacting pyrazolo[3,4-d]pyrimidin-4-ol derivatives with phosphoryl chloride (POCl₃) under reflux to introduce the chloro group at the 4-position .
  • Functionalization : Subsequent coupling with aryl/alkyl halides or isocyanates in solvents like dry acetonitrile or dichloromethane to introduce substituents at the 1- and 2-positions .
  • Example: Synthesis of N-(4-aryloxy-2-methylphenyl)-1-phenyl derivatives involves reacting intermediates with alkyl halides in acetonitrile, followed by recrystallization .

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology :

  • IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹ for amine derivatives) .
  • ¹H NMR : Confirms substitution patterns (e.g., aromatic proton integration and coupling constants for phenyl groups) .
  • Single-crystal X-ray diffraction : Resolves stereochemical ambiguities and validates bond lengths/angles (e.g., mean C–C bond length = 0.005 Å in related pyrimidines) .

Advanced Research Questions

Q. How can chlorination efficiency be optimized during the synthesis of 4-chloro-pyrazolo[3,4-d]pyrimidines?

  • Methodology :

  • Reagent selection : Use POCl₃ with catalytic dimethylaniline to enhance reactivity and reduce side reactions .
  • Temperature control : Maintain reflux conditions (110–120°C) for 6–8 hours to ensure complete conversion .
  • Post-reaction workup : Quench excess POCl₃ with ice-cold water and neutralize with NaHCO₃ to isolate the chloro derivative .

Q. What strategies resolve contradictions in reaction yields when synthesizing substituted pyrazolo[3,4-d]pyrimidines?

  • Methodology :

  • Solvent optimization : Compare polar aprotic solvents (e.g., acetonitrile vs. DMF) to improve solubility and reduce steric hindrance .
  • Catalyst screening : Test bases like triethylamine or K₂CO₃ to enhance nucleophilic substitution efficiency .
  • Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) affecting yields .

Q. How can Mannich reactions be applied to functionalize pyrazolo[3,4-d]pyrimidine scaffolds?

  • Methodology :

  • React 4-chloro-2-phenyl derivatives with formaldehyde and secondary amines (e.g., diaza-18-crown-6) to introduce aminoalkyl substituents .
  • Example: NCH₂N-linked bis-pyrazolylmethyl derivatives are synthesized via Mannich reactions in ethanol under mild heating (50°C) .

Safety and Handling in Research Contexts

Q. What safety protocols are critical when handling reactive intermediates like 4-chloro-pyrazolo[3,4-d]pyrimidines?

  • Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃) .
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .

Analytical and Purity Considerations

Q. How can researchers ensure purity during the isolation of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology :

  • Recrystallization : Use acetonitrile or ethanol for high-purity crystals, monitoring melting points to confirm consistency .
  • Chromatography : Employ flash column chromatography (silica gel, hexane/EtOAc gradient) to separate regioisomers .

Biological Activity and Derivatives

Q. What approaches are used to design pyrazolo[3,4-d]pyrimidine analogs for biological activity studies?

  • Methodology :

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position to enhance binding to kinase targets .
  • Docking studies : Use molecular modeling software (e.g., AutoDock) to predict interactions with enzymes like phosphodiesterases .

Contradictions in Literature

  • Example : reports yields of 65–75% for urea derivatives using dichloromethane, while similar reactions in acetonitrile yield 50–60%. This discrepancy highlights the need for solvent polarity optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.